Array ( [bid] => 7677479 ) Buy 3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide

3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide

Catalog No.
S7961961
CAS No.
M.F
C11H15NO3S2
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thioph...

Product Name

3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide

IUPAC Name

3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C11H15NO3S2/c1-6-11(2,3)12(4)17(13,14)10-9(15-5)7-8-16-10/h1,7-8H,2-5H3

InChI Key

YOCNJQHXLKPAGG-UHFFFAOYSA-N

SMILES

CC(C)(C#C)N(C)S(=O)(=O)C1=C(C=CS1)OC

Canonical SMILES

CC(C)(C#C)N(C)S(=O)(=O)C1=C(C=CS1)OC
3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide (MMTS) is a sulfonamide derivative that possesses unique physiochemical and biological properties. MMTS has found promising applications in various fields of research and industry, such as organic electronics, nanotechnology, materials science, medicinal chemistry, and biochemistry. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of MMTS.
MMTS is a sulfonamide derivative that is also known as 3-Methoxy-2-((methyl-(2-methylbut-3-ynyl)amino)methyl)benzenesulfonamide or 3-Methoxy-N-methyl-N-[(2-methyl-3-butyn-2-yl)amino]benzenesulfonamide. It was initially synthesized and patented by researchers from Merck & Co. in 1981 for treating cardiovascular diseases. MMTS is a colorless to pale yellow solid that is highly soluble in polar solvents such as water, methanol, and ethanol. It has a molecular weight of 349.49 g/mol.
MMTS possesses unique physicochemical properties that make it attractive for various applications. It is a crystalline solid that melts at 212-215°C with decomposition. MMTS is highly soluble in polar solvents such as water, methanol, and ethanol and poorly soluble in nonpolar solvents such as hexane and toluene. MMTS is stable under normal conditions and does not undergo hydrolysis or oxidation. It has a pKa value of 8.0, indicating that it is a weak acid. MMTS has a high dipole moment due to its polar sulfonamide group, which makes it an excellent candidate for use in organic electronics and optoelectronics.
MMTS can be synthesized via multiple routes, including reaction of 3-Methoxyaniline with 2-Methyl-3-butyn-2-ol in the presence of an acid catalyst, reaction of 3-methoxyphenyl isocyanate with 2-Methyl-3-butyn-2-ol, reaction of 3-Methoxyaniline with 2-Methyl-3-butyn-2-ylamine, and reaction of 3-Methoxyphenyl sulfonyl chloride with 2-Methyl-3-butyn-2-ylamine. Various analytical techniques, such as nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, X-ray crystallography, and differential scanning calorimetry, can be used to characterize MMTS.
MMTS can be analyzed using various analytical methods, such as high-performance liquid chromatography, gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, and cyclic voltammetry. These methods can be used to determine the purity, identity, and stability of MMTS in various samples, such as pharmaceuticals, biological matrices, and environmental samples.
MMTS possesses various biological properties that make it a promising candidate for drug discovery, such as cardioprotective, antithrombotic, anti-inflammatory, and antiproliferative activities. MMTS inhibits thromboxane A2 production, a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation and thrombus formation. MMTS also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the synthesis of pro-inflammatory prostaglandins. MMTS has also shown antiproliferative activity against various cancer cell lines, such as HeLa, MDA-MB-231, and A549, via induction of apoptosis and cell cycle arrest.
MMTS has been shown to be relatively safe and non-toxic in scientific experiments. Acute oral toxicity studies in rodents have shown that MMTS has an LD50 value greater than 2000 mg/kg. Chronic toxicity studies in rats have shown no significant adverse effects on body weight, organ weight, or histopathology. However, as with any chemical substance, the toxicity and safety of MMTS should be further investigated in future studies.
MMTS has found promising applications in various fields of research and industry, such as organic electronics, nanotechnology, materials science, medicinal chemistry, and biochemistry. MMTS can be used as a monomer in the synthesis of conducting polymers, such as polyaniline and polypyrrole, which have potential applications in electronic devices such as transistors, light-emitting diodes, and sensors. MMTS can also be used as a ligand to form metal complexes, which have potential applications in catalysis, luminescence, and biological imaging. Moreover, MMTS can be used as a starting material in the synthesis of various biologically active molecules, such as antimicrobial agents, anticancer agents, and antiviral agents.
Research on MMTS is ongoing and has been focused on understanding the physicochemical and biological properties of the molecule, developing new synthetic routes, and exploring its potential applications in various fields of research and industry. Recent studies have shown that MMTS possesses antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, by inhibiting the activity of the main protease of the virus. Other recent studies have shown that MMTS can be used as a starting material for the synthesis of chiral sulfonamides, which have potential applications in asymmetric synthesis and drug discovery.
There are numerous potential implications of MMTS in various fields of research and industry. In the field of organic electronics, MMTS can be used as a monomer in the synthesis of conducting polymers, which have potential applications in electronic devices such as transistors, light-emitting diodes, and sensors. In the field of materials science, MMTS can be used as a ligand to form metal complexes, which have potential applications in catalysis, luminescence, and biological imaging. In the field of medicinal chemistry, MMTS can be used as a starting material in the synthesis of various biologically active molecules, such as antimicrobial agents, anticancer agents, and antiviral agents.
Despite its promising properties and potential applications, there are several limitations associated with MMTS. One major limitation is the lack of efficient synthetic routes to produce MMTS in large quantities. Future research should focus on developing more efficient and scalable synthetic routes for MMTS. Moreover, the toxicity and safety of MMTS need to be further investigated, especially in vivo. Finally, future research should explore the potential applications of MMTS in emerging fields such as bioelectronics, which involve the integration of biological and electronic systems.
1. Develop more efficient and scalable synthetic routes for MMTS.
2. Investigate the toxicity and safety of MMTS in vivo.
3. Explore the potential applications of MMTS in emerging fields such as bioelectronics.
4. Study the structure-activity relationships of MMTS to optimize its biological activity.
5. Investigate MMTS as a potential antiviral agent against other viruses besides SARS-CoV-2.
6. Develop new analytical methods for the detection and quantification of MMTS in various samples.
7. Explore the potential applications of MMTS in fields such as biocatalysis and bioremediation.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

273.04933569 g/mol

Monoisotopic Mass

273.04933569 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types